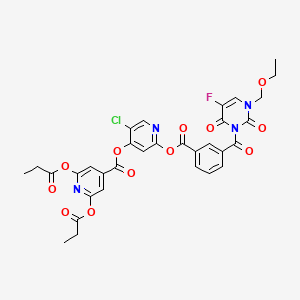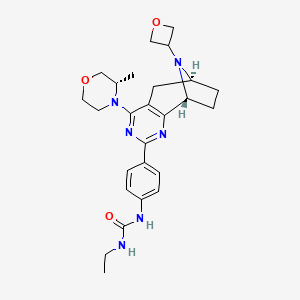
PAT-347 sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAT-347 is a potent Autotaxin Inhibitor. Autotaxin (ATX) is a secreted enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) to the bioactive lysophosphatidic acid (LPA) and choline. The ATX-LPA signaling pathway is implicated in cell survival, migration, and proliferation; thus, the inhibition of ATX is a recognized therapeutic target for a number of diseases including fibrotic diseases, cancer, and inflammation, among others.
Wissenschaftliche Forschungsanwendungen
Sodium and Sodium-Ion Batteries
Sodium-ion batteries, due to their ability to satisfy criteria like lifetime, power, price, and material availability, are increasingly gaining attention. They are considered viable for stationary applications, such as frequency regulation and peak production shift in renewable energy systems. Sodium batteries, particularly sodium-ion batteries, are emerging as important energy storage solutions, especially in the context of developing renewable energies with intermittent character (Delmas, 2018).
Process Analytical Technology in Pharmaceutical Industry
The use of sodium compounds in antisolvent crystallization processes is a critical aspect of pharmaceutical manufacturing. In-line tools like focused beam reflectance measurement (FBRM), particle video microscope (PVM), and near-infrared spectroscopy (NIRS) are used for real-time monitoring of these processes. This technology aids in improving process understanding and control in the pharmaceutical industry (Liu et al., 2011).
Sodium MRI for Biomedical Applications
Sodium MRI is an innovative imaging technique with potential applications in medical diagnostics and treatment monitoring. It provides direct and quantitative biochemical information on tissue viability, cell integrity, and function. Sodium MRI has been applied to various human tissues, such as the brain, breast, cartilage, muscle, and kidney, offering new insights not available through standard proton MRI (Madelin & Regatte, 2013).
Photoacoustic Method for Salt Content Assessment
The photoacoustic method is a non-invasive technique used for real-time assessment of salt content in solutions, with potential applicability in the manufacturing of injectable drug products. This technique allows for the determination of sodium chloride concentration, highlighting its significance in the context of process analytical technologies in drug manufacturing (Henriques et al., 2021).
Sodium Hydride in Chemical Reactions
Sodium hydride is employed in chemical reactions, such as displacement reactions on chloropyrimidine. Its handling, especially on a large scale, requires careful management due to its reactivity and insolubility. Techniques like online process analytical technology (PAT) are used to monitor and control the process, ensuring safety and efficiency (Dunn et al., 2011).
Eigenschaften
Molekularformel |
C28H20ClF2N2NaO3S |
|---|---|
Molekulargewicht |
560.9756 |
Aussehen |
Solid powder |
Synonyme |
PAT-347; PAT 347; PAT347.; sodium 3-((6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-(spiro[cyclopropane-1,3/'-indolin]-1/'-yl)ethyl)-1H-indol-3-yl)thio)-2-fluorobenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




